molecular formula C9H8FNO B8383534 2-(2-Fluoroethoxy)benzonitrile

2-(2-Fluoroethoxy)benzonitrile

Cat. No. B8383534
M. Wt: 165.16 g/mol
InChI Key: MPYOTQXGIRFROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoroethoxy)benzonitrile is a useful research compound. Its molecular formula is C9H8FNO and its molecular weight is 165.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Fluoroethoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluoroethoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

2-(2-fluoroethoxy)benzonitrile

InChI

InChI=1S/C9H8FNO/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4H,5-6H2

InChI Key

MPYOTQXGIRFROR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCCF

Origin of Product

United States

Synthesis routes and methods

Procedure details

K2CO3 (1.74 g, 12.5 mmol) and 1-bromo-2-fluoro ethane (0.78 mL, 10.47 mmol) were added to a solution of 2-cyanophenol 134 (0.5 g, 4.19 mmol) in anhydrous DMF (10 mL), and heated at 70° C. for 45 min. After completion, the reaction mixture was cooled to room temperature and water (10 mL) was added and the mixture extracted with diethyl ether. The combined organic layer was washed with brine, dried (Na2SO4), filtered and evaporated. The residue was purified on flash silica gel column chromatography (hexane:ethyl acetate=2:1) to give the compound 135 (0.586 g, 84%) as a white solid. 1H NMR (CDCl3, 300 MHz) d 7.51-7.58 (m, 2H), 6.98-7.07 (m, 2H), 4.89 (t, J=3.9 Hz, 1H), 4.73 (t, J=4.2 Hz, 1H), 4.40 (t, J=3.9 Hz, 1H), 4.31 (t, J=3.9 Hz, 1H). HRMS calculated for C8H7NOF (M+H)+: 152.0513. found 152.0539.
Name
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
84%

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